molecular formula C9H14N2S B13313468 1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-amine

1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-amine

Cat. No.: B13313468
M. Wt: 182.29 g/mol
InChI Key: ZTSQUORXRLFBCX-UHFFFAOYSA-N
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Description

1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-amine is a chemical compound that features a pyrrolidine ring substituted with a thiophene group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-amine typically involves the reaction of thiophene derivatives with pyrrolidine precursors. One common method includes the use of N,N-dimethylformamide as a solvent and chloroacetyl chloride as a reagent . The reaction is carried out under controlled conditions, often involving an ice bath to maintain low temperatures during the addition of reagents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents may vary based on cost and availability, but the fundamental reaction mechanisms remain consistent.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-2-(thiophen-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the combination of the thiophene and pyrrolidine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H14N2S

Molecular Weight

182.29 g/mol

IUPAC Name

1-methyl-2-thiophen-2-ylpyrrolidin-3-amine

InChI

InChI=1S/C9H14N2S/c1-11-5-4-7(10)9(11)8-3-2-6-12-8/h2-3,6-7,9H,4-5,10H2,1H3

InChI Key

ZTSQUORXRLFBCX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1C2=CC=CS2)N

Origin of Product

United States

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